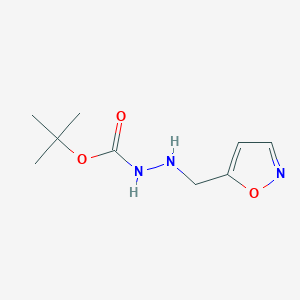![molecular formula C9H5NO3 B12868357 Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
Benzo[d]oxazole-2,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]oxazole-2,6-dicarbaldehyde is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two aldehyde groups at positions 2 and 6. This compound is part of the benzoxazole family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]oxazole-2,6-dicarbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under acidic conditions. One common method includes the cyclization of 2-aminophenol with glyoxylic acid to form the benzoxazole ring, followed by formylation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d]oxazole-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzo[d]oxazole-2,6-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,6-dimethanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzo[d]oxazole-2,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of benzo[d]oxazole-2,6-dicarbaldehyde involves its interaction with various molecular targets. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[d]oxazole-2-thiol
- Benzo[d]oxazole-2-carboxylic acid
- Benzo[d]oxazole-2,6-dimethanol
Uniqueness
Benzo[d]oxazole-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C9H5NO3 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
1,3-benzoxazole-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-1-2-7-8(3-6)13-9(5-12)10-7/h1-5H |
Clé InChI |
JNJWYDQGDHNGKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)OC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)





![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)



